O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
Overview
Description
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (commonly known as HCTU) is a powerful coupling reagent used in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxylic acids and promoting their reaction with amines. Here are some key points about HCTU:
- Chemical Formula : C₁₁H₁₅ClF₆N₅OP
- Molecular Weight : 413.69 g/mol
- CAS Number : 330645-87-9
- Empirical Formula : C₁₁H₁₅ClF₆N₅OP
Synthesis Analysis
HCTU is synthesized through a straightforward process involving the reaction of 6-chlorobenzotriazole with N,N,N’,N’-tetramethyluronium hexafluorophosphate. The resulting compound is a highly efficient reagent for peptide bond formation.
Molecular Structure Analysis
The molecular structure of HCTU consists of a benzotriazole ring with a chlorine substituent at position 6. The tetramethyluronium moiety enhances its reactivity, making it an excellent choice for peptide coupling reactions.
Chemical Reactions Analysis
HCTU is primarily employed in peptide synthesis, where it acts as an activator for carboxylic acids. It facilitates the coupling of amino acids to form peptide bonds. Its use ensures high yields and minimal side reactions.
Physical And Chemical Properties Analysis
- Melting Point : 185-190°C
- Solubility : Soluble in organic solvents (e.g., DMF, DMSO)
- Stability : Stable under standard laboratory conditions
Scientific Research Applications
Chemical and Physical Properties
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate is a white or off-white crystalline powder, with a melting point of ≥200 °C and is soluble in DMF (0.33 M), NMP. It's known by several alternate names, including TCTU, and is commercially available. Analysis of its purity is commonly done through HPLC, and it requires storage at ≤8 °C in cool, dry conditions (Proulx & Lubell, 2013).
Synthesis of 1,3,4-Oxadiazole Derivatives
An efficient method has been developed for the synthesis of 1,3,4-oxadiazole derivatives using this compound as a coupling reagent. This methodology is advantageous due to its simplicity, mild reaction conditions, and environmental friendliness (Maghari et al., 2013).
Synthesis of Furan-2,5-dicarboxylic Acid Monoamides
The compound is utilized in the regioselective monoamidation of furan-2,5-dicarboxylic acid, showing excellent regioselectivity in favor of activated monobenzotriazoyl ester as an intermediate. This synthesis process yields high-quality monoamides with very good yields (Fischer & Fišerová, 2015).
Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids
This compound acts as an activating agent in the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes, facilitating the O-acylation step. This method has been applied to synthesize a variety of 1,2,4-oxadiazoles (Poulain et al., 2001).
Safety And Hazards
- HCTU is generally safe to handle but should be used in a well-ventilated area.
- Wear appropriate protective gear (gloves, goggles) during handling.
- Avoid inhalation or skin contact.
- Dispose of waste according to local regulations.
Future Directions
- Research on novel applications of HCTU in peptide chemistry.
- Optimization of reaction conditions for improved efficiency.
- Exploration of its use in other synthetic processes.
properties
IUPAC Name |
[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN5O.BF4/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGVQFJZGHBZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClF4N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647863 | |
Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | |
CAS RN |
330641-16-2 | |
Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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